![molecular formula C21H17FN4O3 B2894021 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941264-02-4](/img/structure/B2894021.png)
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel synthetic molecule with potential therapeutic applications. Its unique structure combines various pharmacophores that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
- Ethenyl linkage : Provides rigidity and spatial orientation for interaction with biological targets.
- Furan and piperazine moieties : Known for their roles in drug design due to their ability to form hydrogen bonds and interact with various receptors.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that fluorinated derivatives possess varying degrees of antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Kanamycin |
---|---|---|
Pseudomonas aeruginosa | 5.6 µM | 1.3-fold lower |
Staphylococcus aureus | Moderate activity | - |
Bacillus subtilis | Moderate activity | - |
The compound's efficacy against Pseudomonas aeruginosa suggests a promising avenue for further development as an antibacterial agent.
The mechanism underlying the antibacterial activity appears to be linked to the inhibition of essential bacterial enzymes. For instance, studies have shown that the compound acts as a potent inhibitor of the enzyme ecKAS III, which is crucial in the fatty acid synthesis pathway in bacteria . The half-maximal inhibitory concentration (IC50) was reported at 5.6 µM, indicating strong inhibitory potential.
Case Studies
One notable case study involved the synthesis and testing of related compounds that demonstrated significant antibacterial effects. The synthesized compounds were evaluated for their MIC values against various bacterial strains, revealing that modifications in the chemical structure—such as the introduction of electron-withdrawing groups like fluorine—enhanced their activity .
特性
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOISJXTUGWQK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。